2-(2-Fluorophenoxy)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate
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Description
2-(2-Fluorophenoxy)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H21FN2O7S and its molecular weight is 452.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis of [18F]GBR 12909, a Dopamine Reuptake Inhibitor
The compound 2-(2-Fluorophenoxy)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate, although not directly mentioned, shares structural similarities with [18F]GBR 12909, a specific and high affinity inhibitor of dopamine reuptake. The synthesis of [18F]GBR 12909 involves preparation of 4-Fluoro-4′-[18F]fluorobenzophenone through [18F]fluoride ion substitution, which is then used in further steps to yield [18F]GBR 12909 in high specific activity. This process demonstrates a potential application of the mentioned compound in the development of radiotracers for neurological studies, specifically targeting the dopamine reuptake mechanism (Haka & Kilbourn, 1990).
Synthesis and Evaluation of Copper(II) Complexes
In another research domain, a compound with structural relevance, (E)-4-fluoro-2-(1-((2-(piperazin-1-yl)ethyl)imino)ethyl)phenol, was synthesized and used to coordinate with copper(II) salts, resulting in novel neutral water-soluble Cu(II)/ƞ4-NNNO complexes. These complexes showcased notable outcomes in chromotropism and fluorescence, indicating their potential utility in the development of selective oxidative catalysts for organic transformations and sensing applications. This insight suggests a broad scope for scientific research applications in materials science and catalysis (Shraim et al., 2021).
Synthesis of Antimicrobial Piperazine Derivatives
Further, derivatives of piperazine, such as 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated potent activity against various bacterial strains, including P. aeruginosa and S. aureus, highlighting their relevance in the development of new antimicrobial agents. Such studies underscore the potential of structurally similar compounds in medicinal chemistry for drug development (Mishra & Chundawat, 2019).
Properties
IUPAC Name |
2-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S.C2H2O4/c19-14-4-1-2-5-16(14)24-13-18(23)21-9-7-20(8-10-21)12-15(22)17-6-3-11-25-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALDDUCZDKDZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)COC3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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